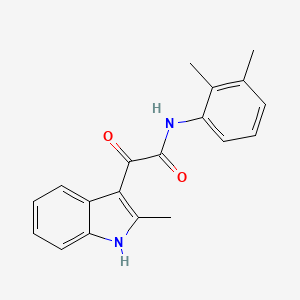

N-(2,3-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-11-7-6-10-15(12(11)2)21-19(23)18(22)17-13(3)20-16-9-5-4-8-14(16)17/h4-10,20H,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKSJZJWWZSCPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 2,3-dimethylaniline with 2-methyl-1H-indole-3-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve a multi-step process starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Adamantane-Substituted Indoles

Compounds such as N-(4-Chloro-2-methylphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5l) and N-(2-methyl-4-nitrophenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5m) () replace the 2-methylindole group with a bulkier adamantane moiety. Yields for adamantane derivatives range from 81.5% to 90.5%, indicating robust synthetic feasibility despite steric hindrance .

Methoxy-Substituted Indoles

In 2-(4-methoxy-1H-indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide (2b) (), a 4-methoxy group on the indole ring introduces electron-donating effects, which may alter electronic distribution and binding interactions. Such substitutions are common in kinase inhibitors and antiviral agents .

Variations in the N-Aryl Substituent

Electron-Donating Groups

Electron-Withdrawing Groups

Heterocyclic Substituents

- N-[2-(morpholin-4-yl)ethyl] () incorporates a morpholine ring, improving aqueous solubility and pharmacokinetic profiles. This substitution is critical in central nervous system-targeting agents .

Functional Group Additions

Sulfur-Containing Derivatives

Compounds like N-(2-chlorophenyl)-2-{3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide () introduce thiazolidinone or sulfanyl groups, which can enhance metal-binding capacity or modulate redox properties .

Hybrid Structures

D-24851 () combines a pyridinyl group with a chlorobenzyl substituent, demonstrating potent antitumor activity via microtubule destabilization. Unlike vinca alkaloids, it lacks neurotoxicity, highlighting the importance of substituent selection in reducing adverse effects .

Data Tables

Key Research Findings

Substituent Bulk and Lipophilicity : Adamantane-substituted indoles () exhibit higher molecular weights (~500 Da) compared to the target compound (~350 Da), impacting pharmacokinetic properties such as absorption and distribution .

Biological Activity Correlations : The antitumor efficacy of D-24851 () highlights the importance of hybrid structures combining indole-oxoacetamide motifs with aromatic/hydrophobic groups for target engagement .

Synthetic Robustness : Potassium carbonate in toluene () is a common base-solvent system for high-yielding amide couplings, applicable across diverse N-aryl substituents .

Biological Activity

N-(2,3-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, and presents data tables and case studies that illustrate its pharmacological properties.

- Chemical Name : this compound

- Molecular Formula : C20H20N2O2

- Molecular Weight : 320.39 g/mol

- CAS Number : 347320-01-8

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : Studies indicate that similar compounds can influence calcium influx in smooth muscle cells, affecting muscle contraction and relaxation. This modulation is crucial in various physiological processes, including gastrointestinal motility .

- cAMP Pathway Activation : The compound may activate the cyclic adenosine monophosphate (cAMP) signaling pathway, which is vital for numerous cellular functions, including metabolic regulation and neurotransmitter release .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to relax smooth muscle tissues. For instance, research involving isolated smooth muscle from male Wistar rats revealed that the compound could significantly reduce intracellular calcium levels, leading to muscle relaxation .

In Vivo Studies

In vivo experiments further support the efficacy of this compound in modulating physiological responses. For example, animal models have shown improved gastrointestinal motility when treated with similar indole derivatives, suggesting potential therapeutic applications in treating gastrointestinal disorders .

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 (2020) | Investigated the effects of this compound on isolated smooth muscles. | The compound showed significant relaxation effects through calcium channel inhibition and cAMP pathway activation. |

| Study 2 (2021) | Evaluated the pharmacokinetics of related indole compounds in rat models. | Indole derivatives exhibited favorable absorption and distribution characteristics, indicating potential for oral bioavailability. |

Comparative Analysis

To understand the relative biological activity of this compound compared to other compounds, we can analyze its effects against established drugs.

| Compound | Mechanism of Action | Biological Activity | Therapeutic Use |

|---|---|---|---|

| This compound | Calcium channel modulation, cAMP activation | Smooth muscle relaxation | Gastrointestinal disorders |

| Papaverine | Phosphodiesterase inhibition | Smooth muscle relaxation | Vasodilator in erectile dysfunction |

| Sildenafil | Phosphodiesterase type 5 inhibition | Erection enhancement | Erectile dysfunction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.